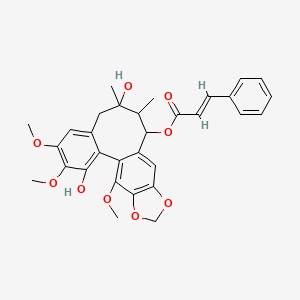
LongipedlignanC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
LongipedlignanC is a naturally occurring lignan compound found in various plant species. Lignans are a group of chemical compounds known for their antioxidant and anti-inflammatory properties. This compound has garnered attention in recent years due to its potential therapeutic applications in medicine and its unique chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of LongipedlignanC typically involves several steps, including the extraction of precursor compounds from plant sources, followed by chemical modifications to achieve the desired structure. Common synthetic routes include:
Extraction: The initial step involves extracting lignan precursors from plant materials using solvents such as ethanol or methanol.
Chemical Modification: The extracted precursors undergo chemical reactions, such as oxidation or reduction, to form this compound. These reactions often require specific catalysts and controlled conditions, such as temperature and pH.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring the purity of the final product, and implementing quality control measures. Techniques such as high-pressure homogenization and solvent extraction are commonly used in industrial settings.
Chemical Reactions Analysis
Types of Reactions
LongipedlignanC undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Substitution: Substitution reactions involve replacing specific atoms or groups within the this compound molecule with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the chemical reactions of this compound include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized or reduced derivatives, each with unique chemical and biological properties.
Scientific Research Applications
LongipedlignanC has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of lignan chemistry and synthesis.
Biology: Researchers investigate the biological activities of this compound, including its antioxidant and anti-inflammatory effects.
Medicine: this compound shows potential as a therapeutic agent for treating various diseases, such as cancer and cardiovascular disorders.
Industry: this compound is explored for its use in developing natural antioxidants and preservatives for food and cosmetic products.
Mechanism of Action
The mechanism of action of LongipedlignanC involves its interaction with specific molecular targets and pathways in the body. This compound exerts its effects by:
Antioxidant Activity: this compound scavenges free radicals, reducing oxidative stress and preventing cellular damage.
Anti-inflammatory Activity: this compound inhibits the production of pro-inflammatory cytokines, reducing inflammation.
Molecular Targets: this compound interacts with enzymes and receptors involved in oxidative stress and inflammation pathways.
Comparison with Similar Compounds
LongipedlignanC is compared with other lignan compounds, such as:
Secoisolariciresinol: Another lignan with antioxidant properties, but with a different chemical structure.
Matairesinol: Known for its anti-cancer properties, but less potent than this compound in certain applications.
Pinoresinol: Exhibits similar antioxidant activities but differs in its molecular targets and pathways.
This compound stands out due to its unique combination of antioxidant and anti-inflammatory properties, making it a promising compound for various scientific and industrial applications.
Properties
Molecular Formula |
C31H32O9 |
|---|---|
Molecular Weight |
548.6 g/mol |
IUPAC Name |
(3,9-dihydroxy-4,5,19-trimethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl) (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C31H32O9/c1-17-27(40-23(32)12-11-18-9-7-6-8-10-18)20-14-22-29(39-16-38-22)30(37-5)25(20)24-19(15-31(17,2)34)13-21(35-3)28(36-4)26(24)33/h6-14,17,27,33-34H,15-16H2,1-5H3/b12-11+ |
InChI Key |
XMDCPPXGDCPCGZ-VAWYXSNFSA-N |
Isomeric SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)/C=C/C5=CC=CC=C5 |
Canonical SMILES |
CC1C(C2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1(C)O)OC)OC)O)OC)OCO3)OC(=O)C=CC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


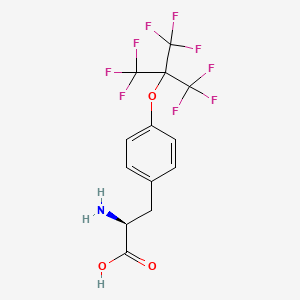



![7a-(4-Methylphenyl)-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B13065629.png)
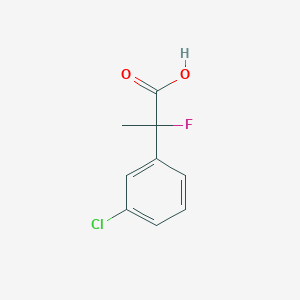

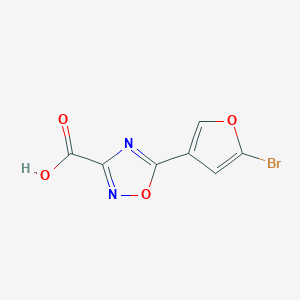
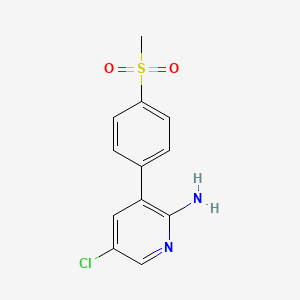

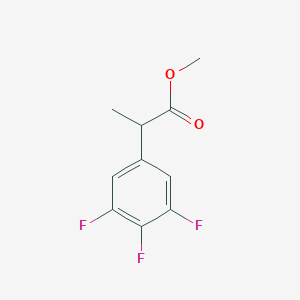
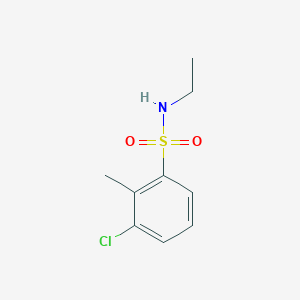
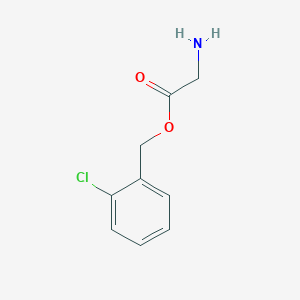
![tert-Butyl 1,1-difluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate](/img/structure/B13065674.png)
